
Dehydrocoformycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrocoformycin is a coformycin derivative in which the hydroxy group on the diazepine ring of coformycin is replaced by an oxo group. It is a conjugate acid of a dehydrocoformycin(1+).
Wissenschaftliche Forschungsanwendungen
1. Immunological and Clinical Effects in Graft-Versus-Host Disease
Pentostatin, also known as deoxycoformycin, is noted for its immunosuppressive properties. It has been primarily used in treating hairy cell leukemia but has gained attention for its potential in preventing and treating graft-versus-host disease. This application leverages pentostatin's ability to mimic severe combined immune deficiency characterized by marked T lymphopenia and variable B cell function (Higman, Vogelsang, & Chen, 2004).
2. Antileukemic Efficacy in Monocytic Leukemia
Research indicates that 2'-Deoxycoformycin, when combined with certain analogs, shows promising results in treating monocytic leukemia. This combination has been found to significantly inhibit cell proliferation in leukemic cells compared to normal cells, suggesting a potential clinical application in acute monocytic leukemia treatment (Niitsu et al., 2000).
3. Biosynthesis in Purine Nucleoside Antibiotics
Pentostatin plays a unique role in the biosynthesis of purine nucleoside antibiotics, used to treat hematological cancers and human DNA virus infections. Its biosynthesis involves a protector-protégé strategy, highlighting its significance in natural product biosynthesis and potential applications in genome mining for related antibiotics (Wu et al., 2017).
4. Therapeutic Potential in Systemic Inflammatory Response Syndrome
2′-Deoxycoformycin shows promise as a treatment for systemic inflammatory response syndrome, particularly when administered after signs of illness. This application capitalizes on its ability to modulate adenosine deaminase activity, which can prevent or alleviate symptoms of this syndrome (Law, Valli, & Conlon, 2003).
Eigenschaften
Produktname |
Dehydrocoformycin |
|---|---|
Molekularformel |
C11H14N4O5 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one |
InChI |
InChI=1S/C11H14N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-4,6,8-9,11,16,18-19H,1-2H2,(H,12,13)/t6-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
PICFAMQFTUCMDC-PNHWDRBUSA-N |
Isomerische SMILES |
C1C(=O)C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



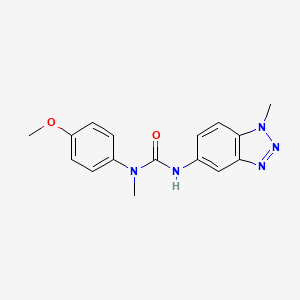
![N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide](/img/structure/B1203986.png)
![1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1203987.png)
![N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1203988.png)
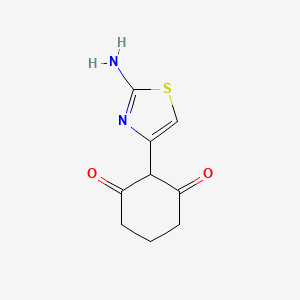

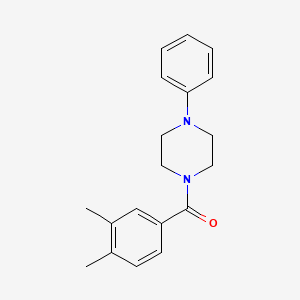


isoquinolyl)amine](/img/structure/B1203996.png)
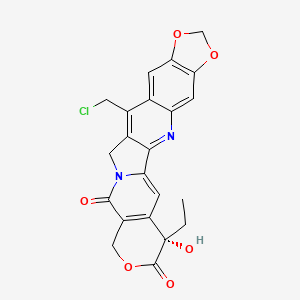

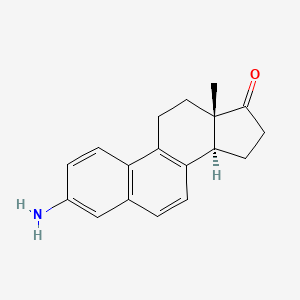
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)